(1-Chloro-2-methylpropyl)benzene
Overview
Description
(1-Chloro-2-methylpropyl)benzene, also known as benzene, (1-chloro-2-methylpropyl)-, is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene where a 1-chloro-2-methylpropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloro-2-methylpropyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of (2-methylpropyl)benzene derivatives.
Oxidation: Formation of (2-methylpropyl)benzoic acid or (2-methylpropyl)benzyl alcohol.
Reduction: Formation of (2-methylpropyl)benzene.
Scientific Research Applications
(1-Chloro-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylpropyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations. In the Friedel-Crafts alkylation, the Lewis acid catalyst facilitates the generation of a carbocation from the alkyl halide, which then reacts with the benzene ring to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
(1-Chloro-2-methylpropane): Similar in structure but lacks the benzene ring.
(2-Chloro-2-methylpropane): Similar but with the chlorine atom attached to a different carbon.
(1-Chloro-4-methylbenzene): Similar but with the chlorine atom in a different position on the benzene ring
Uniqueness
(1-Chloro-2-methylpropyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
IUPAC Name |
(1-chloro-2-methylpropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSSEGSXWICNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311757 | |
Record name | (1-Chloro-2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936-26-5 | |
Record name | NSC245148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Chloro-2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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